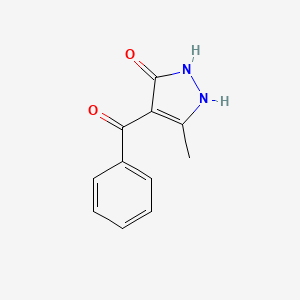
4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a benzoyl group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of benzoylacetone with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyrazolones, hydrazine derivatives, and other functionalized compounds .
Scientific Research Applications
4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:
Free Radical Scavenging: The compound neutralizes reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotection: By scavenging free radicals, it protects neurons from ischemic damage and other neurodegenerative processes.
Comparison with Similar Compounds
Aminophenazone: A pyrazolone derivative with analgesic and anti-inflammatory properties.
Norphenazone: Another pyrazolone compound with similar pharmacological activities.
Uniqueness: 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its specific structural features and the presence of a benzoyl group, which imparts unique chemical properties and enhances its biological activity .
Properties
CAS No. |
64598-56-7 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-benzoyl-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(11(15)13-12-7)10(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,15) |
InChI Key |
PTCJJVUWVYVXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















